An In-depth Technical Guide to 4-(3-Fluorophenyl)-4-oxobutyronitrile
An In-depth Technical Guide to 4-(3-Fluorophenyl)-4-oxobutyronitrile
Executive Summary: This whitepaper provides a comprehensive technical overview of 4-(3-Fluorophenyl)-4-oxobutyronitrile, a key fluorinated β-ketonitrile intermediate in synthetic and medicinal chemistry. The document details its fundamental physicochemical properties, outlines a robust synthetic methodology via Friedel-Crafts acylation, and explores its applications as a versatile precursor for complex heterocyclic scaffolds in drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights and detailed, self-validating experimental protocols to support advanced research and development activities.
Introduction
4-(3-Fluorophenyl)-4-oxobutyronitrile belongs to the class of β-ketonitriles, a group of organic compounds characterized by a ketone functional group beta to a nitrile group. Its structure, which integrates a polar nitrile, a reactive ketone, and an electron-withdrawing fluorophenyl ring, makes it a highly valuable and versatile building block in organic synthesis. The presence of the fluorine atom at the meta-position of the phenyl ring is particularly significant. Fluorine substitution is a widely employed strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 4-(3-Fluorophenyl)-4-oxobutyronitrile serves as a critical starting material for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly those involving heterocyclic ring systems.
Physicochemical Properties
The precise characterization of a compound is foundational to its application in any synthetic workflow. While data for the para and ortho isomers are more commonly listed by major chemical suppliers, the properties of the meta isomer, 4-(3-Fluorophenyl)-4-oxobutyronitrile, are consistent with its chemical formula and structure. The molecular properties are derived from its constituent atoms and their arrangement.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO | Derived |
| Molecular Weight | 177.18 g/mol | [1][2] |
| IUPAC Name | 4-(3-fluorophenyl)-4-oxobutanenitrile | Derived |
| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)CCC#N | Derived |
| InChI Key | (Derived for meta-isomer) | Derived |
| Appearance | Expected to be a solid at room temperature | [1] |
Note: Molecular weight is identical for ortho, meta, and para isomers (C₁₀H₈FNO).[3][4]
Synthesis and Mechanistic Insights
The most common and industrially scalable method for synthesizing aryl ketones is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction is well-suited for producing the core structure of 4-(3-Fluorophenyl)-4-oxobutyronitrile. The synthesis is logically designed as a multi-step process.
Causality of Experimental Choices:
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Friedel-Crafts Acylation: This method is chosen for its efficiency in forming the crucial carbon-carbon bond between the aromatic ring and the acyl group. Fluorobenzene is used as the substrate, and succinic anhydride is the acylating agent. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required to activate the anhydride, generating a highly electrophilic acylium ion intermediate that then attacks the electron-rich aromatic ring.[5] The fluorine atom is a deactivating but ortho, para-directing group; therefore, careful control of reaction conditions is necessary to achieve acceptable yields of the desired product, though a mixture of isomers is possible.[7]
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Amide Formation: The resulting 4-(3-fluorophenyl)-4-oxobutanoic acid is then converted to its primary amide. This is a necessary intermediate step because the direct dehydration of a carboxylic acid to a nitrile is not feasible under standard conditions. The conversion is typically achieved by first activating the carboxylic acid, for example, by forming an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia.
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Nitrile Formation (Dehydration): The final step is the dehydration of the 4-(3-fluorophenyl)-4-oxobutanamide. This is accomplished using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). These reagents efficiently remove a molecule of water from the primary amide to yield the target nitrile.
Caption: Synthetic workflow for 4-(3-Fluorophenyl)-4-oxobutyronitrile.
Applications in Research and Drug Development
The bifunctional nature of 4-(3-Fluorophenyl)-4-oxobutyronitrile makes it a powerful synthon for constructing complex molecular architectures. Both the ketone and nitrile groups can participate in a wide range of chemical transformations.
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Precursor for Heterocycles: The compound is an ideal starting material for synthesizing substituted pyrroles, pyridines, and other nitrogen-containing heterocycles. For example, in a Paal-Knorr type synthesis, the 1,4-dicarbonyl equivalent (after manipulation of the nitrile) can be condensed with primary amines or ammonia to form substituted pyrroles. Such pyrrole scaffolds are present in numerous drug candidates, including anti-inflammatory agents and antituberculosis leads.[8]
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Role of the Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cyclization reactions. In drug design, a nitrile group is often used as a bioisostere for a carbonyl group or a halogen, and it can form crucial hydrogen bonds or polar interactions with protein targets, enhancing binding affinity.
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Impact of the 3-Fluoro Substituent: The meta-positioned fluorine atom significantly influences the electronic properties of the phenyl ring. Its electron-withdrawing nature can affect the reactivity of the ketone and its interactions with biological targets. Furthermore, the C-F bond is exceptionally stable, making it useful for blocking sites of metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.
Caption: Role as a versatile precursor in medicinal chemistry.
Experimental Protocol: Synthesis of 4-(3-Fluorophenyl)-4-oxobutyronitrile
This protocol describes a representative, two-stage synthesis based on established chemical principles.
Stage 1: Friedel-Crafts Acylation to yield 4-(3-Fluorophenyl)-4-oxobutanoic acid
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet, add anhydrous carbon disulfide (or another suitable solvent like 1,2-dichloroethane).
-
Reagent Addition: Cool the flask to 0-5°C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) portion-wise with stirring.
-
Acylating Agent: Add succinic anhydride (1.0 eq.) to the suspension.
-
Substrate Addition: Add fluorobenzene (1.0 eq.) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction & Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will contain a mixture of isomers. The desired meta isomer must be separated from the ortho and para isomers using column chromatography on silica gel.
Stage 2: Amidation and Dehydration to yield 4-(3-Fluorophenyl)-4-oxobutyronitrile
-
Acyl Chloride Formation: Reflux a solution of the purified 4-(3-fluorophenyl)-4-oxobutanoic acid (1.0 eq.) in toluene with thionyl chloride (1.5 eq.) for 2-3 hours. Remove excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride.
-
Amidation: In an ice bath, carefully add the crude acyl chloride dropwise to a stirred, concentrated solution of ammonium hydroxide. Stir for 1-2 hours.
-
Isolation of Amide: Collect the precipitated solid, 4-(3-fluorophenyl)-4-oxobutanamide, by filtration, wash with cold water, and dry.
-
Dehydration: In a flask, combine the dried amide (1.0 eq.) with phosphorus oxychloride (POCl₃, 2.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours.
-
Final Workup and Validation: Cool the mixture to room temperature and carefully pour it onto crushed ice. Extract the product with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Self-Validation: The crude product should be purified by column chromatography (silica gel, hexane-ethyl acetate gradient). The identity and purity of the final product, 4-(3-Fluorophenyl)-4-oxobutyronitrile, must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.
Safety and Handling
As with its isomers, 4-(3-Fluorophenyl)-4-oxobutyronitrile is expected to require careful handling in a laboratory setting.
-
Hazard Classification: Likely classified as Acute Toxicity, Oral (Category 4), carrying the GHS07 pictogram and the signal word "Warning".[1] The hazard statement H302 (Harmful if swallowed) is applicable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First-Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Conclusion
4-(3-Fluorophenyl)-4-oxobutyronitrile is a strategically important chemical intermediate whose value is derived from its unique combination of functional groups and the presence of a meta-substituted fluorine atom. Its synthesis, primarily through the robust Friedel-Crafts acylation pathway, provides access to a versatile building block for advanced organic synthesis. For researchers and professionals in drug development, this compound offers a gateway to novel heterocyclic scaffolds with potentially enhanced pharmacological properties, making it a cornerstone component in the modern medicinal chemist's toolkit.
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